molecular formula C17H14Cl2N2O4 B4245855 Methyl 4-[[[2-(2,3-dichloroanilino)-2-oxoacetyl]amino]methyl]benzoate

Methyl 4-[[[2-(2,3-dichloroanilino)-2-oxoacetyl]amino]methyl]benzoate

Cat. No.: B4245855
M. Wt: 381.2 g/mol
InChI Key: VSUDBKSLYOUGTE-UHFFFAOYSA-N
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Description

Methyl 4-({[(2,3-dichlorophenyl)aminoacetyl]amino}methyl)benzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester linked to a dichlorophenyl group through an aminoacetyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(2,3-dichlorophenyl)aminoacetyl]amino}methyl)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the dichlorophenylamine. The key steps include:

    Formation of the Benzoate Ester: This can be achieved by esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

    Preparation of Dichlorophenylamine: This involves the nitration of 2,3-dichlorobenzene followed by reduction to obtain 2,3-dichloroaniline.

    Coupling Reaction: The final step involves coupling the benzoate ester with the dichlorophenylamine through an aminoacetyl linkage, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(2,3-dichlorophenyl)aminoacetyl]amino}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Methyl 4-({[(2,3-dichlorophenyl)aminoacetyl]amino}methyl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-({[(2,3-dichlorophenyl)aminoacetyl]amino}methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the dichlorophenyl group.

    2,3-Dichloroaniline: Contains the dichlorophenyl group but lacks the benzoate ester linkage.

    Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic.

Uniqueness

Methyl 4-({[(2,3-dichlorophenyl)aminoacetyl]amino}methyl)benzoate is unique due to its combination of a benzoate ester and a dichlorophenyl group, which imparts specific chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of methyl 4-({[(2,3-dichlorophenyl)aminoacetyl]amino}methyl)benzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-[[[2-(2,3-dichloroanilino)-2-oxoacetyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4/c1-25-17(24)11-7-5-10(6-8-11)9-20-15(22)16(23)21-13-4-2-3-12(18)14(13)19/h2-8H,9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUDBKSLYOUGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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